1,2-Dihydro-1-acenaphthylenylmethylamine
Description
1,2-Dihydro-1-acenaphthylenylmethylamine (C₁₂H₁₁N) is a polycyclic aromatic amine characterized by a fused bicyclic acenaphthene scaffold with a methylamine substituent at the 1-position of the dihydro moiety. It has a molecular weight of 169.227 g/mol and a monoisotopic mass of 169.089149 Da . The compound is registered under ChemSpider ID 56315 and RN 58306-99-3, with additional identifiers such as Beilstein 3-12-00-03212 and MDL MFCD00029136 . Its structural uniqueness lies in the positioning of the amino group, which influences its electronic, steric, and reactivity profiles compared to isomers and analogs.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-1-ylmethanamine |
InChI |
InChI=1S/C13H13N/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-6,11H,7-8,14H2 |
InChI Key |
NWYAZKKOCBVCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1,2-Dihydro-5-acenaphthylenamine
- Structure: The amino group is located at the 5-position of the acenaphthene ring instead of the 1-position.
- Molecular Data: Shares the same molecular formula (C₁₂H₁₁N) and monoisotopic mass (169.089149 Da) but differs in regiochemistry .
- Synthetic Accessibility: The 5-isomer is more frequently reported in synthetic pathways, possibly due to steric advantages during cyclization reactions . Applications: While the 1-isomer is less studied, the 5-isomer has been explored in photostabilizers and as a ligand in coordination chemistry .
Acenaphthene Derivatives with Alternative Substituents
Reactivity and Functional Group Comparisons
- Amine vs. Hydroxyl Derivatives : Replacing the methylamine group with a hydroxyl (e.g., 1,2-Dihydroxyacenaphthene) significantly increases polarity and hydrogen-bonding capacity, altering solubility and biological activity.
Research Findings and Limitations
- Synthetic Challenges : The 1-isomer is less commonly synthesized due to competing pathways favoring 5-substitution under standard conditions .
- Spectroscopic Data: NMR studies indicate distinct aromatic proton shifts for the 1- and 5-isomers, with the 1-isomer showing upfield shifts for protons near the amino group due to reduced electron withdrawal.
- Gaps in Literature : Direct comparative studies on the biological or catalytic activity of 1- vs. 5-isomers are sparse, highlighting a need for targeted research.
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